molecular formula C11H14FNO2 B1485567 (3R,4S)-4-fluoro-N-(4-methoxyphenyl)oxolan-3-amine CAS No. 2166247-84-1

(3R,4S)-4-fluoro-N-(4-methoxyphenyl)oxolan-3-amine

Cat. No.: B1485567
CAS No.: 2166247-84-1
M. Wt: 211.23 g/mol
InChI Key: ASZLAAUEKISVJQ-GHMZBOCLSA-N
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Description

(3R,4S)-4-fluoro-N-(4-methoxyphenyl)oxolan-3-amine is a chiral compound with a unique structure that includes a fluorine atom and a methoxyphenyl group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-fluoro-N-(4-methoxyphenyl)oxolan-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylamine and 4-fluorobutyrolactone.

    Formation of Oxolane Ring: The 4-fluorobutyrolactone undergoes a ring-opening reaction with 4-methoxyphenylamine under basic conditions to form the oxolane ring.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to obtain the desired (3R,4S) enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

    Purification: Employing advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-fluoro-N-(4-methoxyphenyl)oxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxolane oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

(3R,4S)-4-fluoro-N-(4-methoxyphenyl)oxolan-3-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4S)-4-fluoro-N-(4-methoxyphenyl)oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: It can bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Signal Transduction: It can influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-4-fluoro-N-(4-methoxyphenyl)oxolan-2-amine: A similar compound with a different position of the fluorine atom.

    (3R,4S)-4-chloro-N-(4-methoxyphenyl)oxolan-3-amine: A compound with a chlorine atom instead of fluorine.

    (3R,4S)-4-fluoro-N-(4-hydroxyphenyl)oxolan-3-amine: A compound with a hydroxy group instead of a methoxy group.

Uniqueness

(3R,4S)-4-fluoro-N-(4-methoxyphenyl)oxolan-3-amine is unique due to its specific stereochemistry and the presence of both fluorine and methoxyphenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3R,4S)-4-fluoro-N-(4-methoxyphenyl)oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-14-9-4-2-8(3-5-9)13-11-7-15-6-10(11)12/h2-5,10-11,13H,6-7H2,1H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZLAAUEKISVJQ-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2COCC2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N[C@@H]2COC[C@H]2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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